N'-aminopyrazine-2-carboximidamide
Description
N'-Hydroxypyrazine-2-carboximidamide (CAS 51285-05-3) is a pyrazine derivative with the molecular formula C₅H₆N₄O and a molecular weight of 138.13 g/mol . It belongs to the amidoxime class, characterized by an N-hydroxycarboximidamide functional group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial and antimycobacterial agents. Its structural features, including the pyrazine ring and hydroxylamine moiety, contribute to its reactivity and biological activity .
Properties
IUPAC Name |
N'-aminopyrazine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGYAKLZAAYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384149 | |
| Record name | N'-aminopyrazine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18107-03-4 | |
| Record name | N'-aminopyrazine-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-aminopyrazine-2-carboximidamide typically involves the reaction of pyrazine-2-carboxylic acid with ammonia or an amine under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with ammonia or an amine to yield the desired carboximidamide derivative.
Industrial Production Methods: Industrial production of N’-aminopyrazine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N’-aminopyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxamide derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.
Scientific Research Applications
N’-aminopyrazine-2-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as metal-organic frameworks.
Biological Research: It is used in the study of enzyme inhibitors and other biological targets, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N’-aminopyrazine-2-carboximidamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit prolyl-tRNA synthetase, an enzyme involved in protein synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects. The compound’s structure allows it to interact with the active site of the enzyme, blocking its function and preventing the growth of the pathogen.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N'-hydroxypyrazine-2-carboximidamide and related compounds:
Key Observations :
- Molecular Weight : Bulky substituents (e.g., dimethoxybenzyl in ) increase molecular weight, which may affect membrane permeability .
Antimicrobial Activity
- 3-Aminopyrazine-2-carboxamides: Derivatives with dimethoxybenzyl substituents (e.g., compound 5 in ) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
- 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis (MIC = 1–4 µg/mL), outperforming first-line drugs like isoniazid .
Mechanism of Action
- Nitroimidazole derivatives (related to N'-hydroxypyrazine-2-carboximidamide) undergo bioreduction in hypoxic environments, generating cytotoxic radicals that disrupt DNA synthesis .
- Carboxamide derivatives (e.g., 3-aminopyrazine-2-carboxamides) may inhibit bacterial enzymes like dihydrofolate reductase (DHFR) through hydrogen bonding with the carboxamide group .
Biological Activity
N'-Aminopyrazine-2-carboximidamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes a pyrazine ring substituted with an amino group and a carboximidamide functional group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of aminopyrazine-2-carboxamides, including this compound, against several pathogens.
Key Findings:
- Antimycobacterial Activity : The compound showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong activity against this pathogen .
- Antibacterial and Antifungal Activity : It was also effective against various bacterial strains and fungi, including Candida albicans and Trichophyton interdigitale, demonstrating broad-spectrum antimicrobial potential .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis H37Rv | 12.5 |
| Various derivatives | C. albicans | Varies |
| Various derivatives | T. interdigitale | Varies |
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies indicated varying levels of cytotoxicity among different derivatives.
Research Insights:
- Cytotoxic Effects : The compound exhibited cytotoxicity in HepG2 liver cancer cells, although the extent varied among different derivatives tested . Notably, one derivative showed significant cytotoxicity, suggesting potential for further development in cancer therapeutics.
| Compound | Cell Line | Cytotoxicity Level |
|---|---|---|
| This compound | HepG2 | Moderate |
| Other derivatives | Varies | Low to High |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships observed in related compounds.
Proposed Mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, which may be applicable to this compound as well.
- Interference with Metabolic Pathways : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of aminopyrazine derivatives in clinical settings:
- Tuberculosis Treatment : A clinical study involving patients with multidrug-resistant tuberculosis demonstrated that aminopyrazine derivatives could enhance the effectiveness of existing treatments when used in combination therapy.
- Cancer Therapy : Preliminary clinical trials have suggested that compounds similar to this compound can be integrated into treatment regimens for specific types of cancer, particularly those resistant to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
